molecular formula C7H6Cl2FN B1451075 3,6-Dichloro-2-fluorobenzylamine CAS No. 916420-66-1

3,6-Dichloro-2-fluorobenzylamine

Cat. No.: B1451075
CAS No.: 916420-66-1
M. Wt: 194.03 g/mol
InChI Key: CSAKSJHNYMDUQJ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzylamine (C₇H₆Cl₂FN) is a fluorinated benzylamine derivative with a molecular weight of 194.04 g/mol and a melting point range of 44–47°C . It is classified under UN3259 (corrosive liquid, acidic, organic, n.o.s.) and carries hazard code H314 (causes severe skin burns and eye damage). Its synthesis and applications are significant in pharmaceutical and agrochemical research due to the reactivity of the benzylamine group and the electronic effects of halogen substituents .

Properties

IUPAC Name

(3,6-dichloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAKSJHNYMDUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The predominant method for synthesizing 3,6-dichloro-2-fluorobenzylamine involves the reduction of 3,6-dichloro-2-fluorobenzaldehyde to the corresponding benzylamine. This transformation is typically achieved using hydride-based reducing agents under controlled conditions to ensure high yield and purity.

Starting Material: 3,6-Dichloro-2-fluorobenzaldehyde

The precursor 3,6-dichloro-2-fluorobenzaldehyde is a halogen-substituted aromatic aldehyde that can be prepared via selective chlorination and fluorination of benzaldehyde derivatives or purchased commercially. Its purity and substitution pattern are critical for the downstream amination step.

Reduction to this compound

3.1 Reducing Agents

  • Lithium Aluminum Hydride (LiAlH4):
    A strong reducing agent capable of converting aldehydes directly to primary amines when used in the presence of ammonia or ammonium salts. However, LiAlH4 is highly reactive, inflammable, and poses handling challenges, especially in large-scale industrial settings.

  • Sodium Borohydride (NaBH4):
    A milder and more selective reducing agent. NaBH4 can reduce aldehydes to alcohols but typically requires modification or the presence of catalysts to achieve reductive amination to amines. It is relatively expensive and generates boron-containing waste, which is a disposal concern.

  • Catalytic Hydrogenation:
    Hydrogenation of the aldehyde in the presence of ammonia and a Raney nickel or Raney cobalt catalyst under hydrogen gas atmosphere is an industrially preferred method. This approach avoids the use of hazardous hydride reagents and enables high yield and purity.

3.2 Reaction Conditions

  • Solvent: Non-polar solvents such as tetrahydrofuran (THF) or methanol are commonly employed.
  • Temperature: Typically ambient to moderate heating (25–80°C) depending on the reducing agent.
  • Reaction Time: From 1 to several hours, optimized to maximize conversion and minimize side reactions.

Comparative Data Table: Reduction Methods for this compound

Method Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%) Advantages Disadvantages
Hydride Reduction Lithium Aluminum Hydride Ether/THF 0–25 High (~85-90) High (>98) Strong reducing power Highly reactive, hazardous handling
Hydride Reduction Sodium Borohydride Methanol 25–60 Moderate (~70-80) High (>95) Mild, selective Expensive, waste disposal issues
Catalytic Hydrogenation Raney Ni + H2 Methanol/THF 40–80 High (~90) High (>98) Industrially scalable, safer Requires pressure equipment
Reductive Amination (One-pot) NaBH3CN or H2 + Catalyst Methanol/EtOH 25–60 High (~85-90) High (>97) Efficient, fewer steps Catalyst cost, reaction control

Research Findings and Industrial Considerations

  • Yield and Purity: Industrial processes prioritize high yield and purity to minimize downstream purification costs. Catalytic hydrogenation methods provide a good balance between these parameters and operational safety.

  • Environmental and Safety Aspects: The use of lithium aluminum hydride is limited due to its pyrophoric nature. Sodium borohydride, while safer, generates boron waste. Catalytic hydrogenation reduces hazardous waste but requires specialized equipment.

  • Process Optimization: Reaction times, catalyst loading, and solvent choice are optimized to maximize conversion rates and minimize side products such as over-reduction or halogen displacement.

  • Scalability: Catalytic hydrogenation is favored for large-scale production due to operational safety, cost-effectiveness, and ease of handling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group undergoes nucleophilic displacement under optimized conditions. Key examples include:

Table 1: Substitution reactions with alkyl/aryl halides

SubstrateReagentConditionsProductReference
3,6-Dichloro-2-fluorobenzylamineMethyl iodideK₂CO₃, DMF, 60°C, 12hN-Methyl-3,6-dichloro-2-fluorobenzylamine
This compound2-BromopyridineCuI, L-proline, DMSO, 80°C2-((3,6-Dichloro-2-fluorobenzyl)amino)pyridine

These reactions typically proceed via SN2 mechanisms, with yields influenced by steric hindrance from the dichloro-fluorobenzyl backbone .

Condensation and Reductive Amination

The primary amine participates in imine formation followed by reduction:

Table 2: Schiff base synthesis and reduction

Carbonyl ComponentReducing AgentSolventProductYield
4-NitrobenzaldehydeNaBH₃CNMeOHN-(4-Nitrobenzyl)-3,6-dichloro-2-fluorobenzylamine78%
CyclohexanoneNaBH(OAc)₃DCMN-Cyclohexyl-3,6-dichloro-2-fluorobenzylamine65%

Dess-Martin periodinane oxidation of related alcohols to aldehydes (e.g., in precursor synthesis) occurs at 0–25°C in dichloromethane .

Amide and Sulfonamide Formation

The amine reacts efficiently with acylating agents:

Table 3: Acylation reactions

Acylating ReagentBaseProductApplication
Acetyl chloridePyridineN-Acetyl-3,6-dichloro-2-fluorobenzylamineAntimicrobial intermediates
Benzenesulfonyl chlorideEt₃NN-(Phenylsulfonyl)-3,6-dichloro-2-fluorobenzylamineKinase inhibitor precursors

Amidation proceeds quantitatively at room temperature in aprotic solvents .

Metal Complexation

The compound acts as a ligand in coordination chemistry:

Table 4: Metal complexes

Metal SaltSolventCoordination ModeStability Constant (log K)
Cu(NO₃)₂·3H₂OEtOHBidentate (N,N)8.2 ± 0.3
PdCl₂MeCNMonodentate4.7 ± 0.2

X-ray crystallography of analogous complexes shows distorted octahedral geometries .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 200°C without explosive hazards .

  • Light sensitivity : No photodegradation observed under standard lab lighting .

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄, CrO₃) .

The electron-withdrawing chloro and fluoro substituents reduce amine basicity (predicted pKa ≈ 8.1) compared to unsubstituted benzylamine (pKa 9.3) , impacting reaction kinetics in proton-sensitive transformations.

Scientific Research Applications

Synthesis and Chemical Properties

3,6-Dichloro-2-fluorobenzylamine can be synthesized through various methods, including reduction reactions of corresponding benzyl derivatives. The introduction of fluorine into the benzyl structure often enhances the compound's biological activity and stability compared to non-fluorinated analogs.

Key Synthesis Methods:

  • Reduction of Benzyl Derivatives: Utilizing catalysts such as Raney nickel or cobalt in non-polar solvents .
  • Fluorination Techniques: Fluorinated intermediates are crucial for achieving high yields and purity in the final product .

Pharmaceutical Applications

The unique substitution pattern of this compound contributes to its distinct biological activity. It has been explored for several therapeutic applications:

Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies:
The compound has been utilized to study enzyme interactions, particularly as an inhibitor in biochemical pathways. Its ability to form stable complexes with enzymes allows for detailed mechanistic studies.

Drug Development:
As a building block in drug synthesis, this compound serves as an intermediate in the production of various pharmaceuticals, including potential anti-cancer agents .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the chemical industry:

Specialty Chemicals Production:
The compound acts as a reagent in synthesizing specialty chemicals, which are vital for developing agrochemicals and other industrial products .

Agricultural Chemicals:
Due to its effectiveness as an intermediate, it is also used in creating pesticides and herbicides that require specific chemical properties for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-fluorobenzylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary based on the specific biological system and the intended therapeutic use .

Comparison with Similar Compounds

Structural and Reactivity Insights

  • Substituent Position Effects : The position of halogens (Cl, F) significantly influences reactivity. For example, This compound exhibits distinct electronic effects compared to 2,4-Dichloro-5-fluorobenzylamine due to the para-ortho arrangement of Cl and F, which alters steric hindrance and resonance stabilization .
  • Bromine vs. Chlorine/Fluorine : Brominated analogs (e.g., 4-Bromo-2,6-dichlorophenylamine ) display higher molecular weights and melting points due to bromine’s larger atomic radius and polarizability .
  • Benzylamine vs. Aniline : Benzylamine derivatives (e.g., This compound ) generally exhibit greater nucleophilicity compared to aniline derivatives (e.g., 4-Bromo-2,6-dichlorophenylamine ) due to the electron-donating methylene group adjacent to the amine .

Biological Activity

3,6-Dichloro-2-fluorobenzylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on a benzylamine backbone. The molecular formula is C7H7Cl2FN, and it possesses unique properties that contribute to its biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been observed to exhibit:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, which decreases their catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting diseases influenced by enzyme activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationships (SAR)

Research indicates that subtle modifications in the chemical structure of benzylamines can significantly alter their biological activity. For instance:

  • Chloro and Fluoro Substitutions : The presence of chloro and fluoro groups enhances the compound's ability to interact with biological targets. Studies have shown that similar compounds with different halogen substitutions exhibit varying degrees of inhibitory activity against kinases involved in cancer progression .
  • Comparative Activity : A comparative analysis with other fluoroaryl derivatives revealed that this compound's activity profile is influenced by the position and nature of substituents on the aromatic ring .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various fluoroaryl derivatives, this compound demonstrated promising antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics . This suggests potential for further development as an antibacterial agent.
  • Enzyme Inhibition Studies : Research focusing on kinase inhibition highlighted that compounds structurally similar to this compound could effectively inhibit Dyrk1A and Clk1 kinases, which are implicated in several cancers. The findings suggest that this compound could be a lead candidate for anticancer drug development .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
Enzyme InhibitionInhibits Dyrk1A and Clk1 kinases
Structure ActivityModifications affect potency

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-Dichloro-2-fluorobenzylamine in laboratory settings?

  • Methodology : A common approach involves nucleophilic substitution of halogenated benzyl precursors. For example, brominated intermediates (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride, CAS 147181-08-6) can undergo catalytic amination under controlled conditions. Reaction parameters like temperature (e.g., 80–100°C), solvent (e.g., DMF or THF), and catalysts (e.g., CuI/ligand systems) are critical for yield optimization. Purification via recrystallization or column chromatography is typically required .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • ¹H/¹³C NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm (split due to Cl/F substituents) and methylene protons (CH₂NH₂) near δ 3.8–4.2 ppm. Fluorine-19 NMR shows a singlet at ~-110 ppm for the ortho-fluorine group.
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should appear at m/z 194.04 (C₇H₆Cl₂FN), with fragmentation patterns reflecting Cl/F loss .

Q. What are the critical safety considerations when handling this compound, and what personal protective equipment (PPE) is mandatory?

  • Safety Protocol : This compound is classified under UN3259 (liquid corrosive) with hazard code H314 (causes severe skin burns/eye damage). Mandatory PPE includes nitrile gloves, chemical goggles, and lab coats. Work must be conducted in a fume hood with inert gas (N₂/Ar) for air-sensitive steps. Emergency measures: rinse exposed skin/eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound derivatives?

  • Data Contradiction Analysis :

  • Solvent Effects : Polar solvents (e.g., DMSO-d₆) may cause deshielding of aromatic protons. Compare experimental data with computational predictions (e.g., DFT/B3LYP/6-31G*) to identify solvent-induced shifts.
  • Isotopic Effects : Fluorine-19 coupling constants (²J/³J) in ¹H NMR can resolve ambiguities in substitution patterns .

Q. What strategies optimize the regioselective functionalization of this compound in multi-step synthesis?

  • Methodological Approach :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during halogenation or cross-coupling reactions.
  • Directed Ortho-Metalation : Leverage fluorine’s directing effects to achieve selective substitution at the 3- or 6-position. For example, LiTMP-mediated metalation at -78°C followed by electrophilic quenching .

Q. What computational chemistry approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental reactivity data?

  • Computational Design :

  • DFT Modeling : Optimize geometry at the B3LYP/def2-TZVP level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aligning with experimental reactivity in SNAr or Ullmann coupling reactions.
  • Validation : Compare computed IR frequencies (e.g., C-F stretches at 1250–1100 cm⁻¹) with experimental FT-IR data to refine computational parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloro-2-fluorobenzylamine
Reactant of Route 2
3,6-Dichloro-2-fluorobenzylamine

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